5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide
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Overview
Description
5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide is a heterocyclic compound that belongs to the indazole family. The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a chlorine atom at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a catalyst such as iodine . The reaction proceeds through the formation of a pyrazole intermediate, which undergoes further cyclization to yield the indazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-indazole: Lacks the chlorine atom at the 5-position.
5-Chloro-1H-indazole: Lacks the methyl and phenyl groups.
3-Phenyl-1H-indazole: Lacks the chlorine and methyl groups.
Uniqueness
5-Chloro-1-methyl-3-phenyl-1H-indazole 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-chloro-1-methyl-2-oxido-3-phenylindazol-2-ium |
InChI |
InChI=1S/C14H11ClN2O/c1-16-13-8-7-11(15)9-12(13)14(17(16)18)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
XRCMIXAJAHEQRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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